Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is a derivative of tetrahydronaphthalene, a partially hydrogenated form of naphthalene. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves the following steps:
Nitration: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The resulting amine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amines.
Scientific Research Applications
Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride
- 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Uniqueness
Methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10;/h2-5,10-11H,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICPCQVTZUEREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C2=CC=CC=C12)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1584713-60-9 |
Source
|
Record name | methyl 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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